molecular formula C21H13BrClN3O4S B2653194 7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one CAS No. 897617-90-2

7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one

Cat. No. B2653194
CAS RN: 897617-90-2
M. Wt: 518.77
InChI Key: ZWBSTGXGCCJSIP-UHFFFAOYSA-N
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Description

7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C21H13BrClN3O4S and its molecular weight is 518.77. The purity is usually 95%.
BenchChem offers high-quality 7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Several studies have focused on the synthesis and biological evaluation of compounds with structures related to the one . For example, the synthesis of novel 7-hydroxy-4-phenylchromen-2-one–linked triazole moieties demonstrated potent cytotoxic agents against a panel of human cancer cell lines, indicating the potential for anticancer applications (Liu et al., 2017). Additionally, compounds derived from chromen-2-ones have been synthesized and shown to exhibit antiproliferative effects, suggesting their utility in cancer research (Gawai et al., 2019).

Antimicrobial and Antifungal Activities

Research has also explored the antimicrobial and antifungal potential of chromen-2-one derivatives. Mahesh et al. (2022) synthesized oxadiazole derivatives containing 2H-chromen-2-one moiety and screened them for antibacterial and antifungal activities, revealing their potential as novel antibacterial and antifungal agents (Mahesh et al., 2022).

Antioxidant and Antitumor Activities

Further, the synthesis of thiazolopyrimidines, pyrrolothiazolopyrimidines, and triazolopyrrolothiazolopyrimidines derivatives has been carried out, with some compounds exhibiting promising antioxidant and antitumor activities (Abu‐Hashem et al., 2011). This suggests the relevance of such compounds in the development of new therapeutic agents.

Green Chemistry and Catalysis

The synthesis of novel derivatives using green chemistry principles has also been reported. For instance, the use of acidic ionic liquid as a reusable catalyst under solvent-free conditions for the synthesis of thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-ones showcases an environmentally friendly approach to the generation of potentially biologically active compounds (Reddy & Jeong, 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is the 3-bromo-6-chloroimidazo[1,2-a]pyridine, which is then coupled with the methoxy group to form the second intermediate. The third intermediate is the 5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one, which is then coupled with the second intermediate to form the final product.", "Starting Materials": [ "2-chloropyridine", "3-bromopyridine", "2-methylthiazole-4-carboxylic acid", "4-hydroxycoumarin", "sodium hydride", "methyl iodide", "thionyl chloride", "sodium hydroxide", "potassium carbonate", "dimethylformamide", "acetonitrile", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 3-bromo-6-chloroimidazo[1,2-a]pyridine by reacting 2-chloropyridine with 3-bromopyridine in the presence of sodium hydride and thionyl chloride.", "Step 2: Synthesis of 3-bromo-6-chloroimidazo[1,2-a]pyridine-methoxy intermediate by reacting the 3-bromo-6-chloroimidazo[1,2-a]pyridine with methyl iodide in the presence of potassium carbonate and dimethylformamide.", "Step 3: Synthesis of 5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one intermediate by reacting 2-methylthiazole-4-carboxylic acid with sodium hydroxide and then coupling with 4-hydroxycoumarin in the presence of ethanol.", "Step 4: Synthesis of the final product by coupling the 3-bromo-6-chloroimidazo[1,2-a]pyridine-methoxy intermediate with the 5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one intermediate in the presence of acetonitrile." ] }

CAS RN

897617-90-2

Product Name

7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one

Molecular Formula

C21H13BrClN3O4S

Molecular Weight

518.77

IUPAC Name

7-[(3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy]-5-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one

InChI

InChI=1S/C21H13BrClN3O4S/c1-10-24-15(9-31-10)13-7-30-17-5-12(4-16(27)19(17)20(13)28)29-8-14-21(22)26-6-11(23)2-3-18(26)25-14/h2-7,9,27H,8H2,1H3

InChI Key

ZWBSTGXGCCJSIP-UHFFFAOYSA-N

SMILES

CC1=NC(=CS1)C2=COC3=CC(=CC(=C3C2=O)O)OCC4=C(N5C=C(C=CC5=N4)Cl)Br

solubility

not available

Origin of Product

United States

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